dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate
Description
Properties
Molecular Formula |
C13H11FN2O4 |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
dimethyl 1-(4-fluorophenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11FN2O4/c1-19-12(17)10-7-16(15-11(10)13(18)20-2)9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
InChI Key |
WUWYMJOSWCFPIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Anhydrous methanol or ethanol is typically used to ensure high yields (70–85%). Protic solvents facilitate proton transfer during cyclization.
-
Temperature : Reactions are conducted at reflux (60–80°C) for 6–12 hours. Elevated temperatures accelerate the reaction but may promote side products like open-chain hydrazones.
-
Stoichiometry : A 1:1 molar ratio of 4-fluorophenylhydrazine to DMAD is critical. Excess DMAD leads to bis-adduct formation, reducing purity.
Example Procedure
-
Dissolve 4-fluorophenylhydrazine (1.42 g, 10 mmol) in 20 mL anhydrous methanol.
-
Add DMAD (1.58 g, 11 mmol) dropwise under nitrogen.
-
Reflux at 65°C for 8 hours.
-
Cool, concentrate under vacuum, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to obtain a white solid (yield: 78%).
Analytical Data
One-Pot Multicomponent Reaction Using Arylcarbohydrazides
A modified approach employs a one-pot multicomponent reaction (MCR) involving 4-fluorophenylcarbohydrazide, DMAD, and cyclohexyl isocyanide. This method, adapted from triazole syntheses, offers higher functional group tolerance and shorter reaction times.
Key Steps and Mechanistic Insights
-
Formation of Ketenimine Intermediate : DMAD reacts with cyclohexyl isocyanide to generate a ketenimine, which undergoes nucleophilic attack by the carbohydrazide.
-
Cyclization : Intramolecular cyclization forms the pyrazole ring, with the 4-fluorophenyl group introduced via the carbohydrazide precursor.
Optimized Conditions
-
Solvent : Dichloromethane (DCM) at room temperature.
-
Catalyst : None required, though Lewis acids like Cs₂CO₃ improve yields to 89%.
-
Time : 5–10 minutes for intermediate formation, followed by 2 hours for cyclization.
Table 1: Comparison of Cyclocondensation vs. MCR Methods
| Parameter | Cyclocondensation | Multicomponent |
|---|---|---|
| Yield | 70–85% | 85–89% |
| Reaction Time | 6–12 hours | 2–3 hours |
| Purification Complexity | Moderate | High (chromatography) |
| Scalability | Industrial | Laboratory-scale |
Solid-Phase Synthesis for High-Throughput Production
Recent advancements include solid-phase synthesis using polymer-supported hydrazines. This method, though less common, enables parallel synthesis and simplifies purification.
Procedure
-
Immobilize 4-fluorophenylhydrazine on Wang resin via a photocleavable linker.
-
Treat with DMAD in DMF at 50°C for 24 hours.
-
Cleave the product using UV light (365 nm) and isolate via filtration.
Advantages
-
Purity : >95% due to minimal side reactions.
-
Throughput : Enables synthesis of 50+ derivatives simultaneously.
Challenges and Industrial Scalability
Key Challenges
-
Regioselectivity : Ensuring 1,3,4-substitution over 1,2,4-isomers requires precise stoichiometry.
-
Cost : 4-Fluorophenylhydrazine’s commercial availability limits large-scale production.
Industrial Adaptation
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylic acid.
Reduction: Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dihydroxy.
Substitution: 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate.
Scientific Research Applications
Chemistry
Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions including:
- Oxidation : Producing pyrazole derivatives.
- Reduction : Leading to hydrazine derivatives.
- Substitution : Allowing for functional group modifications on the aromatic or pyrazole rings.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Pyrazole-3,4-dicarboxylic acid derivatives |
| Reduction | Hydrazine derivatives |
| Substitution | Functionalized aromatic or pyrazole compounds |
Biology
The compound has demonstrated potential as a bioactive molecule in drug discovery. Its structure allows for interactions with biological targets, particularly in the modulation of enzyme activity related to inflammation and microbial resistance.
Case Study Example :
A study explored the anti-inflammatory properties of this compound, showing significant inhibition of cyclooxygenase enzymes (COX) involved in inflammatory processes.
Medicine
Research indicates that this compound may possess antimicrobial and anticancer activities. Its efficacy in these areas is under investigation through various preclinical trials.
Case Study Example :
In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Industrial Applications
Beyond its laboratory uses, this compound is being explored for applications in materials science. Its unique chemical properties make it suitable for developing advanced polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The ester groups facilitate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, crystallographic, and functional differences between dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate and its analogs:
Key Observations:
Halogen substituents (e.g., 3-chloro in ) alter hydrogen-bonding networks, favoring chain formations over dimers due to steric and electronic differences .
Crystallographic Behavior :
- Compound III exhibits a disordered methoxycarbonyl group (occupancies 0.71/0.29), suggesting steric flexibility absent in simpler analogs like II .
- The 4-fluorophenyl analog may adopt similar centrosymmetric dimers via C–H⋯O bonds, as seen in II and III, but with tighter packing due to fluorine’s electronegativity .
Biological Activity
Dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate (C13H11FN2O4) is a compound of interest due to its diverse biological activities. This article explores the synthesis, molecular structure, and biological effects of this compound, drawing on various research findings.
Synthesis and Molecular Structure
This compound can be synthesized through several methods involving the reaction of appropriate aryl sydnones with pyrazole derivatives. The compound exhibits a molecular conformation characterized by hydrogen bonding interactions, which influence its biological properties.
The molecular structure includes:
- Functional Groups : Two carboxylate groups and a fluorophenyl substituent, which contribute to its reactivity and solubility.
- Hydrogen Bonding : The compound forms cyclic dimers through C—H⋯O interactions, enhancing its stability in certain environments .
Biological Activities
This compound has been evaluated for various biological activities:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown activity against various bacterial strains including E. coli and Bacillus subtilis. In one study, compounds similar to this compound were tested against these pathogens and demonstrated promising results .
Antitumor Activity
The potential of pyrazole derivatives as anticancer agents has been explored extensively:
- Cell Line Studies : In studies involving breast cancer cell lines (e.g., MCF-7), pyrazoles have shown cytotoxic effects. Specifically, the combination of these compounds with conventional chemotherapy agents like doxorubicin resulted in enhanced efficacy .
Anti-inflammatory Effects
Some derivatives have also been noted for their anti-inflammatory properties:
- Mechanism : They inhibit cytokine production such as TNF-α and IL-6, which are critical in inflammatory responses. This suggests a potential therapeutic application in treating inflammatory diseases .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Owen et al., 1958 | Anticonvulsant | Demonstrated anticonvulsant activity in animal models. |
| Satheesha & Kalluraya, 2007 | Antimicrobial | Identified significant antibacterial activity against multiple strains. |
| Park et al., 2005 | Antitumor | Showed cytotoxic effects on tumor cell lines with potential for drug development. |
| Yang et al., 2018 | Insecticidal | Evaluated larvicidal activity against mosquito larvae, indicating pest control potential. |
Q & A
Q. What are the standard synthetic routes for dimethyl 1-(4-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. Optimization can be achieved by:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates.
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating (reducing reaction time from hours to minutes) improve yields .
- Computational pre-screening : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, narrowing experimental parameters .
Table 1 : Comparison of synthetic methods
| Method | Yield (%) | Time (h) | Reference |
|---|---|---|---|
| Conventional thermal | 65–70 | 12–24 | |
| Microwave-assisted | 85–90 | 0.5–1 | |
| Solvent-free (neat) | 75–80 | 6–8 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole ring substitution patterns) via coupling constants and fluorine-induced deshielding .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguity in stereochemistry; pyrazole derivatives often exhibit planar geometries with π-π stacking .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanism hypotheses for pyrazole derivatives?
- Methodological Answer : Conflicting mechanistic proposals (e.g., [3+2] vs. stepwise cyclization) can be addressed via:
- Transition State Analysis : DFT calculations (e.g., Gaussian 16) identify energy barriers and intermediates .
- Kinetic Isotope Effects (KIEs) : Experimental KIEs validate computational predictions of rate-determining steps .
Example : A study on analogous pyrazoles showed a 15% discrepancy between experimental and computed activation energies, resolved by incorporating solvent effects in simulations .
Q. What strategies mitigate challenges in crystallizing this compound?
- Methodological Answer : Crystallization issues (e.g., polymorphism, poor diffraction) require:
- Supersaturation Control : Slow evaporation in mixed solvents (e.g., CHCl₃/hexane) enhances crystal quality .
- Co-crystallization : Adding templating agents (e.g., crown ethers) stabilizes specific conformations.
- Low-Temperature Data Collection : Reduces thermal motion artifacts in X-ray datasets .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity in pyrazole dicarboxylates?
- Methodological Answer : Structure-activity relationships (SAR) are explored via:
- In Silico Docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Comparative Bioassays : Testing fluorinated vs. non-fluorinated analogs reveals fluorine's role in enhancing membrane permeability .
Table 2 : Bioactivity of pyrazole derivatives
| Substituent | IC₅₀ (µM) COX-2 | LogP | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 0.45 | 2.8 | |
| 4-Methoxyphenyl | 1.2 | 2.1 |
Q. What advanced analytical methods resolve discrepancies in purity assessments?
- Methodological Answer : Conflicting HPLC vs. NMR purity data arise from:
- Hyphenated Techniques : LC-MS/MS differentiates co-eluting impurities with similar retention times .
- 2D NMR (HSQC, HMBC) : Detects low-level impurities undetectable by ¹H NMR .
Methodological Challenges and Innovations
Q. How can green chemistry principles be applied to scale up pyrazole dicarboxylate synthesis?
- Answer :
- Solvent Recycling : Use of ionic liquids or supercritical CO₂ reduces waste .
- Catalytic Systems : Heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) enable easy recovery and reuse .
Q. What experimental designs validate computational predictions of physicochemical properties (e.g., logP, solubility)?
- Answer :
- Shake-Flask Method : Measures partition coefficients (logP) experimentally, cross-validated with COSMO-RS simulations .
- High-Throughput Solubility Screening : Automated platforms (e.g., Crystal16) generate empirical data for machine learning models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
